molecular formula C9H7ClN2O B1508715 (4-Chloroquinazolin-6-yl)methanol CAS No. 648449-06-3

(4-Chloroquinazolin-6-yl)methanol

Cat. No.: B1508715
CAS No.: 648449-06-3
M. Wt: 194.62 g/mol
InChI Key: CHZDSSMEEPYADX-UHFFFAOYSA-N
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Description

(4-Chloroquinazolin-6-yl)methanol is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
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Biological Activity

(4-Chloroquinazolin-6-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8ClN_3O, with a molecular weight of 182.62 g/mol. The compound features a quinazoline ring, characterized by a fused benzene and pyrimidine structure. The presence of a chlorine atom at the 4-position and a hydroxymethyl group at the 6-position enhances its chemical reactivity and biological potential.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Quinazoline derivatives, including this compound, have shown promising antibacterial and antifungal properties. These compounds are being investigated as potential candidates for novel antibiotics and antifungals.
  • Cytotoxic Effects : Studies have demonstrated that certain quinazoline derivatives exhibit cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents. For example, derivatives have been evaluated for their ability to inhibit kinases associated with cancer progression .
  • Anti-inflammatory Properties : Quinazolines are known to inhibit pro-inflammatory cytokines, making them candidates for anti-inflammatory therapies. This is particularly relevant in conditions characterized by chronic inflammation .
  • Kinase Inhibition : Compounds related to this compound have been studied for their ability to interact with enzymes involved in metabolic pathways, potentially leading to inhibition or activation depending on the context.

Synthesis Methods

Various synthesis methods for this compound have been reported:

  • Nucleophilic Substitution : The compound can be synthesized through nucleophilic substitution reactions involving chlorinated quinazolines and hydroxymethylation steps.
  • Macrocyclization Techniques : Advanced synthetic strategies have been employed to create macrocyclic derivatives of quinazolines, enhancing their biological activity profiles .

Table 1: Summary of Biological Activity Studies

Study ReferenceActivity AssessedFindings
AntimicrobialEffective against various bacterial strains
CytotoxicityIC50 values indicate significant cytotoxic effects on cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines observed
Kinase InhibitionPotential to inhibit specific kinases linked to cancer

Notable Research Findings

  • A study published in the European Journal of Medicinal Chemistry highlighted the antibacterial efficacy of quinazoline derivatives, including this compound, against resistant bacterial strains.
  • Research in Medicinal Chemistry Communications found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values as low as 11 µM .
  • A recent article emphasized the anti-inflammatory effects of quinazoline compounds by demonstrating their ability to reduce levels of pro-inflammatory cytokines in vitro .

Scientific Research Applications

Antimicrobial Properties

Research indicates that (4-Chloroquinazolin-6-yl)methanol exhibits notable antimicrobial activity. Studies have shown that derivatives of quinazoline compounds, including this compound, possess antibacterial and antifungal properties, making them promising candidates for the development of novel antibiotics and antifungals .

Anticancer Potential

Quinazoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Specifically, this compound has demonstrated potential as an anticancer agent due to its ability to inhibit cancer cell proliferation in vitro. For instance, modifications to the quinazoline structure have led to compounds with enhanced activity against solid tumors and metastatic diseases .

Anti-inflammatory and Kinase Inhibition

This compound has also been explored for its anti-inflammatory properties and its role as a kinase inhibitor. Quinazoline derivatives are known to interact with enzymes involved in metabolic pathways, which can lead to inhibition or activation depending on the specific biological context.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound derivatives on HepG2 and MCF-7 cell lines. The results indicated significant cytotoxicity, with some derivatives exhibiting IC50 values lower than established anticancer drugs like doxorubicin . This suggests that modifications to the quinazoline structure can lead to compounds with improved therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing a series of quinazoline derivatives, including this compound, which were tested for antibacterial activity. The findings revealed that certain derivatives showed potent activity against resistant bacterial strains, highlighting their potential as new therapeutic agents .

Properties

IUPAC Name

(4-chloroquinazolin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-3,5,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZDSSMEEPYADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726765
Record name (4-Chloroquinazolin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648449-06-3
Record name 4-Chloro-6-quinazolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648449-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloroquinazolin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl-4-chloroquinazoline-6-carboxylate (3.5 g, 0.015 mol) in dry THF (35 mL) at −25° C. was added DIBAL-H (4.4 g, 0.031 mol) and stirred at −25° C. to RT for 2 h. The reaction mixture was cooled to −10° C. and quenched with 10% aqueous NaHCO3 (9 mL). The reaction mixture was extracted with ethylacetate (100 mL), washed with water, brine and dried. The solvent was removed under vacuum to give 4-chloroquinazoline-6-yl methanol (2 g, 66%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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